molecular formula C17H14N2OS B2881065 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole CAS No. 827002-13-1

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole

Cat. No. B2881065
CAS RN: 827002-13-1
M. Wt: 294.37
InChI Key: UMQAGQYZDJDWAG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is known for its unique chemical structure, which makes it an excellent candidate for drug development.

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazoles, including derivatives synthesized with various substituents, have shown significant antimicrobial properties. The synthesis and evaluation of such compounds reveal their effectiveness against a broad spectrum of microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017; Parikh & Joshi, 2014).

Anti-inflammatory and Analgesic Properties

Compounds within the 1,3,4-oxadiazole family have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, novel benzophenone appended oxadiazole derivatives exhibited significant cyclooxygenase-2 antagonist activity, suggesting their utility in managing inflammation and pain (Puttaswamy et al., 2018).

Anticancer Activity

Certain 1,3,4-oxadiazoles have been identified as apoptosis inducers, holding potential as anticancer agents. These compounds have shown activity in various cancer cell lines and have helped identify molecular targets for cancer therapy, illustrating the role of oxadiazoles in the discovery of novel anticancer drugs (Cai et al., 2006; Zhang et al., 2005).

Enzyme Inhibition

The 1,3,4-oxadiazole derivatives have also been studied for their enzyme inhibitory activities. For example, they have been found to inhibit trans-cinnamate 4-hydroxylase, an enzyme involved in plant phenylpropanoid metabolism, suggesting their potential in agricultural and biological research (Yamada et al., 2004).

Chemical Sensing

Oxadiazole derivatives have been utilized as chemosensors for anions, offering applications in analytical chemistry. Specifically, they have demonstrated high selectivity and sensitivity for detecting fluoride and phosphate ions, showcasing their potential as tools in environmental monitoring and diagnostics (Tong et al., 2003; Zhou et al., 2005).

properties

IUPAC Name

2-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-3-8-14(9-4-1)10-7-13-21-17-19-18-16(20-17)15-11-5-2-6-12-15/h1-12H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQAGQYZDJDWAG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole

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